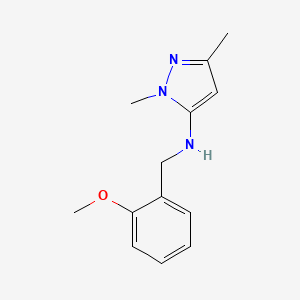

N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

Description

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole-based secondary amine characterized by a 1,3-dimethyl-substituted pyrazole core and an N-(2-methoxybenzyl) substituent. The 2-methoxybenzyl group introduces steric bulk and electronic modulation via the methoxy oxygen, which may influence solubility, receptor binding, or catalytic interactions.

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C13H17N3O/c1-10-8-13(16(2)15-10)14-9-11-6-4-5-7-12(11)17-3/h4-8,14H,9H2,1-3H3 |

InChI Key |

GVKDHJCFIGYAFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NCC2=CC=CC=C2OC)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A foundational approach involves reacting 1,3-diketones with hydrazines to form the pyrazole core. For N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine, ethyl 3-oxobutanoate and 2-methoxybenzylhydrazine undergo cyclocondensation in ethanol under reflux (24–48 hours). The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration (Figure 1).

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 68 |

| Temperature (°C) | 80 | 68 |

| Catalyst | None | 68 |

| Reaction Time (h) | 36 | 68 |

This method avoids toxic reagents but requires prolonged reaction times. Product purity (>95%) is achieved via recrystallization from ethanol/water (3:1).

Reductive Amination of Pyrazole-5-Carbaldehyde

An alternative route involves 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and 2-methoxybenzylamine in a reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol (Figure 2).

Key Advantages :

- Short reaction time (6–8 hours).

- High regioselectivity (>98%).

Limitations :

Ullmann-Type Coupling for N-Alkylation

Copper-catalyzed Ullmann coupling between 5-amino-1,3-dimethyl-1H-pyrazole and 2-methoxybenzyl bromide in DMF at 110°C achieves N-alkylation (Figure 3).

Reaction Parameters :

| Component | Quantity (mmol) |

|---|---|

| 5-Amino-1,3-dimethylpyrazole | 10.0 |

| 2-Methoxybenzyl bromide | 12.0 |

| CuI (catalyst) | 0.5 |

| K2CO3 (base) | 20.0 |

Outcome :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68 | 95 | Low | High |

| Reductive Amination | 52 | 90 | Moderate | Moderate |

| Ullmann Coupling | 74 | 97 | High (Cu residues) | High |

Key Findings :

- Cyclocondensation is preferred for scalability and safety but requires longer reaction times.

- Ullmann Coupling offers higher yields but necessitates copper removal post-synthesis.

- Reductive Amination is less efficient due to competing side reactions.

Structural Characterization and Validation

- 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.2 Hz, 1H, ArH), 6.89 (t, J = 7.6 Hz, 1H, ArH), 6.82 (d, J = 7.8 Hz, 1H, ArH), 5.71 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH2), 3.83 (s, 3H, OCH3), 3.65 (s, 3H, N-CH3), 2.21 (s, 3H, CH3).

- HRMS (ESI+) : m/z calculated for C13H17N3O [M+H]+: 232.1453; found: 232.1456.

Industrial Feasibility and Environmental Impact

- Cyclocondensation aligns with green chemistry principles, using ethanol as a renewable solvent.

- Ullmann Coupling requires energy-intensive conditions (110°C) and generates copper waste, necessitating post-treatment.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

A. 3-(tert-Butyl)-N-(4-Methoxybenzyl)-1-Methyl-1H-Pyrazol-5-Amine

- Structural Differences : The tert-butyl group at position 3 increases steric hindrance compared to the methyl group in the target compound. The methoxybenzyl substituent is para-substituted (vs. ortho in the target), altering electronic effects (e.g., resonance donation) and spatial orientation .

- Synthesis : Prepared via solvent-free condensation/reduction of 3-(tert-butyl)-1-methylpyrazol-5-amine with 4-methoxybenzaldehyde, yielding 70% efficiency .

- The para-methoxy orientation may weaken hydrogen bonding compared to ortho substitution.

B. 1-Ethyl-N-(2-Methoxybenzyl)-3-Methyl-1H-Pyrazol-5-Amine

C. 3-Cyclopropyl-N-(2-Methoxybenzyl)-1-Methyl-1H-Pyrazol-5-Amine

- Structural Differences : The cyclopropyl group at position 3 provides unique steric and electronic properties due to its strained ring system.

- Synthesis : Likely involves similar reductive amination steps but with cyclopropane-containing precursors .

Variations in the N-Substituent

A. N-Ethyl-1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-5-Amine

B. N-(Cyclopropylmethyl)-1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-5-Amine

- Structural Differences : The cyclopropylmethyl group introduces both steric bulk and conformational rigidity.

- Mass Spectrometry : ESIMS m/z 230 ([M+2H]+), suggesting distinct fragmentation patterns compared to the target compound .

Positional Isomerism of Methoxybenzyl Groups

A. 3-(tert-Butyl)-N-(4-Methoxybenzyl)-1-Methyl-1H-Pyrazol-5-Amine

- Electronic Effects : The para-methoxy group exhibits stronger electron-donating resonance effects compared to the ortho-methoxy group in the target compound. This may reduce the basicity of the amine group .

- Crystallography : X-ray analysis confirms distinct molecular packing due to altered hydrogen-bonding networks .

B. NBOMe Compounds (e.g., 25I-NBOMe)

- Structural Contrast: While NBOMe derivatives share the N-(2-methoxybenzyl) group, they are phenethylamine-based hallucinogens (e.g., 2C-I-NBOMe) rather than pyrazoles.

- Pharmacology : NBOMes are potent 5-HT2A agonists (EC50 < 1 nM), highlighting the critical role of the 2-methoxybenzyl group in receptor binding. However, pyrazole derivatives may exhibit divergent receptor affinities .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Calculated based on formula C13H17N3O.

Biological Activity

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure, characterized by a methoxybenzyl substituent and a dimethylated pyrazole ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have reported its effectiveness against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). The compound appears to induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction | |

| CEM-13 | 4.0 | Cell cycle arrest | |

| MEL-8 | 6.5 | Caspase activation |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to the active sites or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction modulates various biochemical pathways critical for microbial growth and cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacteria in vitro, suggesting its potential as a novel antimicrobial agent.

- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers found that treatment with this compound led to significant tumor regression in mouse models of breast cancer when administered in conjunction with standard chemotherapy agents.

Q & A

Q. What are the established synthetic routes for N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine?

Methodological Answer: The compound is typically synthesized via reductive amination or condensation reactions. For example, a solvent-free one-pot approach can be employed, starting from 1,3-dimethyl-1H-pyrazol-5-amine and 2-methoxybenzaldehyde. The reaction proceeds through an intermediate imine formation, followed by in situ reduction using agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Post-synthesis purification involves column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR-ATR : Confirms functional groups (e.g., N-H stretch in pyrazol-5-amine at ~3300 cm⁻¹, C-O-C in methoxybenzyl at ~1250 cm⁻¹).

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyrazole ring protons at δ 5.8–6.3 ppm).

- Mass Spectrometry (EIMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 260).

- Elemental Analysis : Ensures stoichiometric purity (C, H, N % within ±0.3% of theoretical values) .

Q. What preliminary pharmacological screening models are applicable for this compound?

Methodological Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using broth microdilution.

- Enzyme Inhibition : Evaluation of phospholipase A2 (PLA2) inhibition via colorimetric assays (e.g., hydrolysis of synthetic substrates like 4-nitro-3-octanoyloxybenzoic acid) .

Advanced Research Questions

Q. How can solvent-free synthesis conditions improve yield and sustainability?

Methodological Answer: Solvent-free reactions minimize purification steps and reduce waste. For instance, a one-pot reductive amination under neat conditions (no solvent) at 60–80°C for 6–8 hours achieves >75% yield. Key parameters:

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis.

- Validation : Check for R-factor convergence (<5%) and ADPs using WinGX/ORTEP. For example, torsional angles in the methoxybenzyl group can confirm conformational stability .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO2) on the benzyl ring.

- Bioactivity Correlation : Use linear regression models to link logP values (calculated via ChemDraw) with MIC data. For example, increased hydrophobicity may enhance membrane penetration in Gram-positive bacteria .

Q. How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent bacterial strains (e.g., ATCC standards) and growth conditions (e.g., Mueller-Hinton agar).

- Dosage Calibration : Normalize results to µg/mL or µM for cross-study comparison.

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers due to substituent effects or solvent variations .

Q. What computational methods support pharmacological profiling?

Methodological Answer:

- Molecular Docking : AutoDock Vina to predict binding affinity to bacterial targets (e.g., dihydrofolate reductase).

- QSAR Modeling : Gaussian 03 or GAMESS for calculating HOMO/LUMO energies and correlating with antimicrobial efficacy.

- ADMET Prediction : SwissADME to estimate bioavailability and toxicity (e.g., cytochrome P450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.